molecular formula C18H17N3O3 B2882609 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide CAS No. 946283-29-0

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide

Cat. No. B2882609
CAS RN: 946283-29-0
M. Wt: 323.352
InChI Key: VBGFIZJGOWCDDL-UHFFFAOYSA-N
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Description

“N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also includes a pyridazine ring (a six-membered ring with two nitrogen atoms) and a benzamide group (a benzene ring attached to an amide group).


Synthesis Analysis

The synthesis of furan compounds has been widely studied. Furan rings can be synthesized through various methods, including the Paal-Knorr Furan Synthesis . This method involves the cyclization of 1,4-dicarbonyl compounds . Another method involves the cyclization of alkyl enol ethers . For the synthesis of pyridazine rings, one approach is the reaction of hydrazine with 1,2-diketones .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The benzamide group consists of a benzene ring attached to an amide group.


Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions. For example, they can participate in Diels-Alder reactions as dienes . Pyridazine compounds can undergo reactions at the nitrogen atoms, such as alkylation, acylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The properties of the entire compound could be quite different due to the presence of other functional groups and rings.

Scientific Research Applications

Antibacterial and Antiurease Activities

Research on related furan compounds demonstrates their potential in antibacterial and antiurease applications. A study by (Sokmen et al., 2014) synthesized compounds with a furan component, showing effective antiurease and antioxidant activities. This suggests the potential use of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide in similar applications.

Anti-inflammatory Properties

Compounds structurally similar to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide have shown anti-inflammatory properties. (Boukharsa et al., 2018) synthesized furan derivatives and tested them for anti-inflammatory activity, indicating the potential application of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide in this area.

Antiviral Activity

Studies on furan-based compounds also include investigations into their antiviral properties. The work by (Hashem et al., 2007) demonstrates the conversion of furanones into heterocyclic systems with promising antiviral activities, suggesting potential applications for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide in this field.

Pharmacological Activities of Seaweed-Derived Furanyl Compounds

Natural furanyl compounds have been identified with significant pharmacological activities. (Makkar & Chakraborty, 2018) isolated furanyl compounds from seaweed, showing anti-inflammatory and antioxidative effects, which could be relevant for similar synthetic compounds like N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactions, and potential applications. For example, furan derivatives are important in the development of new pharmaceuticals and materials . Additionally, the development of more efficient and sustainable methods for the synthesis of furan and pyridazine compounds is an active area of research .

properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-5-2-3-6-14(13)18(23)19-10-11-21-17(22)9-8-15(20-21)16-7-4-12-24-16/h2-9,12H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGFIZJGOWCDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide

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